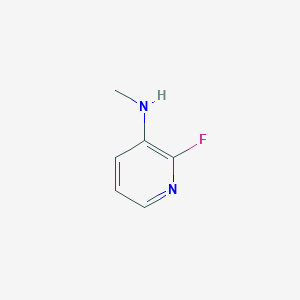

2-fluoro-N-methylpyridin-3-amine

Beschreibung

Contextual Significance within Substituted Pyridine (B92270) Chemistry

Substituted pyridines are integral to the development of a wide array of biologically active molecules. achmem.com The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, serves as a crucial scaffold in numerous pharmaceuticals, agrochemicals, and functional materials. chemenu.comchemicalbook.com The introduction of various substituents onto the pyridine core allows for the fine-tuning of a molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability, which in turn influences its biological activity and potential applications. googleapis.comnih.gov

The presence of a fluorine atom, as in 2-fluoro-N-methylpyridin-3-amine, is of particular importance in medicinal chemistry. Fluorine substitution can significantly alter the electronic properties of the pyridine ring, enhancing its metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govresearchgate.net Furthermore, the high electronegativity of fluorine can influence the pKa of nearby functional groups, potentially improving a drug candidate's bioavailability and binding affinity to its target. googleapis.com The methylamino group at the 3-position introduces a basic center and a potential site for further chemical modification. The interplay between the electron-withdrawing fluorine atom at the 2-position and the electron-donating methylamino group at the 3-position is expected to create a unique electronic environment within the pyridine ring, influencing its reactivity in various chemical transformations.

Overview of Prior Research and Knowledge Gaps for this compound

A comprehensive review of the scientific literature reveals a significant knowledge gap concerning the specific compound this compound. While extensive research exists on related structures such as 2-fluoropyridine (B1216828), 2-fluoro-3-methylpyridine (B30981), and various aminopyridines, dedicated studies focusing on this compound are conspicuously absent. chemimpex.comgoogle.comresearchgate.net There is no readily available CAS number for this specific molecule, and it is not listed in the catalogs of major chemical suppliers, suggesting it is not a commercially available or widely synthesized compound.

The lack of direct research presents a considerable challenge in definitively outlining its properties and reactivity. However, by examining the chemistry of analogous compounds, we can infer potential synthetic routes and chemical behaviors. For instance, the synthesis of this compound could potentially be achieved through the nucleophilic aromatic substitution of a di-halogenated pyridine, such as 2,3-difluoropyridine (B50371), with methylamine. Alternatively, the methylation of 2-fluoro-pyridin-3-amine could also be a viable synthetic pathway. However, the specific reaction conditions, yields, and potential side products for these proposed syntheses remain uninvestigated.

The reactivity of this compound is also an area ripe for exploration. The presence of the fluorine atom at the 2-position is expected to activate the ring towards nucleophilic attack, while the methylamino group could direct electrophilic substitution to other positions on the ring. The interplay of these electronic effects would likely result in a unique reactivity profile that could be harnessed for the synthesis of more complex molecules.

Detailed spectroscopic and analytical data for this compound are not available in the public domain. The characterization of this compound through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be the first step in establishing its chemical identity and paving the way for further research.

Below are interactive data tables that present a compilation of known properties for structurally related compounds, which can serve as a predictive baseline for the yet-to-be-characterized this compound.

Table 1: Physicochemical Properties of Related Pyridine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index | CAS Number |

| 2-Fluoropyridine | C5H4FN | 97.09 | 125-126 | 1.467 | 372-48-5 |

| 2-Fluoro-3-methylpyridine | C6H6FN | 111.12 | 154-155 | 1.476 | 2369-18-8 |

| 2-Aminopyridine (B139424) | C5H6N2 | 94.11 | 210 | - | 504-29-0 |

| 3-Aminopyridine | C5H6N2 | 94.11 | 250-252 | - | 462-08-8 |

| N-Methylpyridin-2-amine | C6H8N2 | 108.14 | 200-201 | - | 4597-87-9 |

Table 2: Spectroscopic Data of a Related Compound: 2-Fluoro-3-methylpyridine

| Property | Value |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.05 (ddd, J = 4.9, 1.9, 0.9 Hz, 1H), 7.58 (ddd, J = 9.0, 7.3, 1.9 Hz, 1H), 7.09 (ddd, J = 7.3, 4.9, 1.0 Hz, 1H), 2.29 (d, J = 2.4 Hz, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 162.7 (d, J = 239.6 Hz), 147.2 (d, J = 14.7 Hz), 140.9 (d, J = 4.9 Hz), 122.9 (d, J = 28.3 Hz), 121.3 (d, J = 4.4 Hz), 14.1 (d, J = 3.8 Hz) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -70.4 (s) |

Eigenschaften

Molekularformel |

C6H7FN2 |

|---|---|

Molekulargewicht |

126.13 g/mol |

IUPAC-Name |

2-fluoro-N-methylpyridin-3-amine |

InChI |

InChI=1S/C6H7FN2/c1-8-5-3-2-4-9-6(5)7/h2-4,8H,1H3 |

InChI-Schlüssel |

DCDWXMAZQUJTRT-UHFFFAOYSA-N |

Kanonische SMILES |

CNC1=C(N=CC=C1)F |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Fluoro N Methylpyridin 3 Amine and Its Functional Analogues

Direct and Indirect Synthetic Routes to the 2-fluoro-N-methylpyridin-3-amine Core

The construction of the this compound scaffold can be achieved through a variety of synthetic routes, which can be broadly categorized into direct fluorination, N-methylation, and ring construction strategies.

Strategies Involving Fluorination at the Pyridine (B92270) 2-Position (e.g., from pyridine N-oxides, C-H fluorination)

Direct fluorination of the pyridine ring at the 2-position is a key step in synthesizing 2-fluoropyridines. Traditional methods often involve nucleophilic substitution of a leaving group at the 2-position with a fluoride (B91410) ion. acs.org However, more direct approaches are gaining prominence.

One such method is the direct C-H fluorination of pyridines. A notable development in this area utilizes silver(II) fluoride (AgF2) to selectively fluorinate the C-H bond adjacent to the nitrogen atom in pyridines and diazines. nih.govresearchgate.netorgsyn.org This reaction proceeds at ambient temperature and demonstrates high selectivity for the 2-position. nih.govpkusz.edu.cn The mechanism is thought to be similar to the Chichibabin amination reaction. pkusz.edu.cn This method is advantageous due to its mild conditions and tolerance of various functional groups, although it is not compatible with free amines, alcohols, or carboxylic acids. acs.org

Another important strategy involves the use of pyridine N-oxides. These can be converted to 2-pyridyltrialkylammonium salts, which then serve as precursors for fluorination. acs.orgnih.gov This two-step process allows for the regioselective introduction of the fluorine atom at the 2-position under mild, metal-free conditions. nih.gov The reaction of pyridine N-oxides with activating agents like trifluoromethanesulfonic anhydride (B1165640) in the presence of a fluoride source can also yield 2-fluoropyridines. acs.org The use of pyridine N-oxides is a well-established method, though it can be limited by the need to prepare and isolate the N-oxide precursors. acs.orgnih.gov

The choice of fluorination strategy often depends on the specific substrate and the desired functional group tolerance. The direct C-H fluorination with AgF2 offers a more direct route, while methods involving pyridine N-oxides provide a reliable alternative, particularly when direct fluorination is not feasible. acs.orgnih.govorgsyn.org

Approaches for N-Methylation of Aminopyridines

The introduction of a methyl group onto the nitrogen atom of an aminopyridine is a crucial step in the synthesis of this compound. Several methods exist for the N-methylation of amines and amino acids, which can be adapted for aminopyridines.

A widely used method for N-methylation involves the use of sodium hydride and methyl iodide. monash.edu This approach is effective for N-acyl and N-carbamoyl amino acids and can be applied to appropriately protected aminopyridines. Another common technique is reductive amination, where the primary amine is treated with formaldehyde (B43269) and a reducing agent like sodium cyanoborohydride. nih.gov This method is particularly useful for direct methylation on a solid phase. nih.gov

For more specialized applications, protecting groups can be employed to facilitate selective N-methylation. For instance, an acid-labile dimethoxydityl group can be introduced onto the primary amino group, followed by methylation of the resulting secondary amine. nih.gov The choice of N-methylation method depends on factors such as the presence of other functional groups in the molecule and whether the synthesis is being performed in solution or on a solid support.

Construction via Multi-Component and Annulation Reactions

The pyridine ring itself can be constructed through multi-component reactions (MCRs) and annulation reactions, which offer efficient ways to build complex molecules from simpler starting materials. acsgcipr.orgorganic-chemistry.org

MCRs, such as the Hantzsch pyridine synthesis, allow for the one-pot construction of dihydropyridine (B1217469) derivatives which can then be oxidized to pyridines. acsgcipr.orgresearchgate.netnih.gov These reactions typically involve the condensation of aldehydes, β-dicarbonyl compounds, and an ammonia (B1221849) source. researchgate.net Variations of these reactions can be performed under mild, organocatalyzed conditions. researchgate.net

Annulation reactions provide another powerful tool for pyridine synthesis. A [3 + 2 + 1] annulation strategy, for instance, can be used to prepare highly functionalized pyridine N-oxides from stabilized enolates, vinamidinium salts, and hydroxylamine (B1172632) hydrochloride. acs.org These N-oxides can then be converted to the corresponding 2-fluoropyridines. Another approach involves the reaction of N-vinyl or N-aryl amides with π-nucleophiles in the presence of an activating agent, leading to the direct formation of substituted pyridines. organic-chemistry.org Additionally, base-promoted annulation of aromatic terminal alkynes with benzamides can serve as a nitrogen source to construct 3,5-diaryl pyridines. mdpi.com

Advanced and Stereoselective Synthesis of this compound Derivatives

The development of advanced synthetic methods has enabled the stereoselective synthesis of derivatives of this compound, primarily through metal-catalyzed transformations and biocatalytic pathways.

Metal-Catalyzed Transformations for Pyridine Functionalization (e.g., Palladium, Copper, Nickel)

Transition metal catalysis plays a pivotal role in the functionalization of pyridine rings, allowing for the introduction of a wide range of substituents with high selectivity.

Palladium-catalyzed reactions are widely used for C-H functionalization and cross-coupling. For example, palladium catalysts can be used for the hydrodefluorination of fluoroarenes, which is relevant for modifying fluorinated pyridine derivatives. orgsyn.org Palladium-catalyzed non-directed C-H functionalization of arenes with trifluoromethylated olefins has also been reported. nih.gov Furthermore, palladium catalysis is instrumental in creating C-N bonds for the synthesis of aminopyridines. acs.org

Copper-catalyzed reactions are particularly important for amination and fluorination. Copper(I)-catalyzed amination of halopyridines with aqueous ammonia provides an efficient route to aminopyridines under mild conditions. nih.govresearchgate.net Copper catalysis has also been explored for the fluorination of aryl bromides, where a pyridyl directing group is essential for the reaction's success. rsc.org This suggests a potential route for introducing fluorine into a pre-functionalized pyridine ring. Copper-promoted ortho-directed C-H amination of 2-arylpyridines with NH-heterocycles is another valuable transformation. rsc.org

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for C-C and C-N bond formation. Nickel catalysts can be used for the cross-electrophile coupling of heteroaryl chlorides with aryl bromides, providing a general strategy for functionalizing pyridine rings. wisc.edu Nickel-catalyzed Suzuki-Miyaura arylation of amino acid-derived pyridinium (B92312) salts and deaminative reductive cross-electrophile coupling of alkylpyridinium salts are other notable applications. udel.edu These methods offer broad functional group tolerance and utilize readily available starting materials. udel.edu

Table 1: Overview of Metal-Catalyzed Transformations for Pyridine Functionalization

| Metal Catalyst | Reaction Type | Substrate | Product | Key Features |

|---|---|---|---|---|

| Palladium | Hydrodefluorination | Fluoroarenes | De-fluorinated arenes | Modifies fluorinated pyridines orgsyn.org |

| Palladium | C-H Functionalization | Arenes, Olefins | Alkenylated arenes | Introduces complex side chains nih.gov |

| Palladium | C-N Coupling | Halopyridines, Amines | Aminopyridines | Forms key N-aryl bonds acs.org |

| Copper | Amination | Halopyridines | Aminopyridines | Mild conditions, aqueous ammonia nih.govresearchgate.net |

| Copper | Fluorination | Aryl bromides | Aryl fluorides | Pyridyl directing group essential rsc.org |

| Copper | C-H Amination | 2-Arylpyridines | N-Arylated heterocycles | High regioselectivity rsc.org |

| Nickel | Cross-Electrophile Coupling | Heteroaryl chlorides, Aryl bromides | Functionalized pyridines | Broad functional group tolerance wisc.edu |

| Nickel | Suzuki-Miyaura Arylation | Pyridinium salts | Arylated pyridines | Uses amino acid derivatives udel.edu |

Chemoenzymatic and Biocatalytic Pathways

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules, including derivatives of this compound. nih.govresearchgate.net

Enzymes, such as alcohol dehydrogenases, can be used for the enantioselective reduction of prochiral ketones to chiral alcohols. nih.govnih.gov This approach has been successfully applied to the synthesis of chiral pyridine-based α-fluorinated secondary alcohols with high enantiomeric excess. nih.govnih.gov The synthesis starts with readily available picoline derivatives, which are converted to α-halogenated ketones before enzymatic reduction. nih.gov

Transaminases are another important class of enzymes used in biocatalysis. researchgate.net They can catalyze the transfer of an amino group from a donor to a ketone or aldehyde, providing a route to chiral amines. researchgate.net Engineered enzymes, such as the β-subunit of tryptophan synthase, have been developed for the synthesis of β-N-substituted-α-amino acids. nih.gov These biocatalytic methods are attractive due to their high stereoselectivity and operation under mild reaction conditions. nih.gov

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are pivotal in modern synthetic organic chemistry, aiming to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, these principles are applied to various stages, from the choice of starting materials to the reaction conditions and solvents.

A common precursor for the target molecule is 2-amino-3-fluoropyridine (B1272040). google.comossila.com The synthesis of this precursor itself can be approached from a green chemistry perspective. For instance, a patented method describes the preparation of 2-amino-3-fluoropyridine starting from 2,3-difluoro-5-chloropyridine via an ammonification reaction followed by a reduction. google.com This process is noted for its simple operation and high yield, which are favorable aspects of green synthesis. Another approach involves a transition-metal-free method for the synthesis of 2-aminopyridine (B139424) derivatives from 2-fluoropyridine (B1216828) and acetamidine (B91507) hydrochloride, which serves as an inexpensive ammonia source. rsc.org This method boasts high yields and chemoselectivity, avoiding the use of heavy metal catalysts. rsc.org

For the subsequent N-methylation of 2-amino-3-fluoropyridine to yield this compound, several green strategies can be employed. Traditional methylation methods often use hazardous reagents like methyl iodide or dimethyl sulfate. Greener alternatives focus on using less toxic and more atom-economical C1 sources. For instance, methanol (B129727) can be used as a methylating agent in the presence of a suitable catalyst. google.comrsc.org Supported iridium catalysts, such as Ir/ZnO, have shown high efficiency in the N-methylation of amines using methanol, with the potential for catalyst recycling and use in continuous flow systems, which are hallmarks of sustainable industrial processes. rsc.org

Another innovative and green approach is the use of carbon dioxide (CO2) as a C1 source for N-methylation. rsc.org Catalytic systems, such as Pd/CuZrOx, can facilitate the N-methylation of amines with CO2 and H2 under relatively mild conditions, offering a pathway to utilize a greenhouse gas as a chemical feedstock. rsc.org

The choice of solvent is also a critical factor in green synthesis. Research into the methylation of related aminopyridines has shown that the solvent can significantly influence the reaction's outcome, including the position of methylation. rsc.org The use of greener solvents, or even solvent-free reaction conditions where feasible, is a key consideration. For example, some syntheses of pyridine derivatives have been successfully carried out using techniques like grinding at room temperature, completely avoiding the use of solvents.

| Green Chemistry Approach | Reagents/Catalysts | Advantages |

| Alternative Precursor Synthesis | 2-fluoropyridine, acetamidine hydrochloride | Transition-metal-free, inexpensive ammonia source, high yield. rsc.org |

| Green N-Methylation | Methanol, Ir/ZnO catalyst | Use of a renewable C1 source, catalyst recyclability, potential for flow chemistry. rsc.org |

| CO2 as C1 Source | CO2, H2, Pd/CuZrOx catalyst | Utilization of a greenhouse gas, mild reaction conditions. rsc.org |

| Solvent-Free Synthesis | Grinding | Reduced solvent waste, simplified workup. |

| Electrochemical Methods | - | Mild conditions, high selectivity, avoids chemical oxidants. researchgate.net |

Optimization and Scalability of this compound Synthesis

The transition from a laboratory-scale synthesis to large-scale industrial production requires careful optimization of reaction parameters and consideration of the process's scalability. For this compound, the optimization would focus on maximizing yield and purity while ensuring the process is safe, cost-effective, and environmentally benign.

The synthesis likely proceeds via the N-methylation of 2-amino-3-fluoropyridine. The optimization of this step is crucial. Key parameters to consider include the choice of methylating agent, catalyst, solvent, temperature, and reaction time.

Choice of Methylating Agent and Catalyst: While traditional methylating agents like methyl iodide are effective, their toxicity and the formation of stoichiometric byproducts make them less suitable for large-scale synthesis. The use of methanol or CO2, as mentioned in the green chemistry section, is preferable. The optimization would involve screening different catalysts to find one with high activity and selectivity for mono-N-methylation, minimizing the formation of the di-methylated product. For instance, a patent on the N-alkylation of aminopyridines highlights the use of heterogeneous catalysts which are beneficial for large-scale production due to ease of separation and recycling. google.com The catalyst loading would also be optimized to balance reaction rate and cost.

Solvent and Reaction Conditions: The solvent can influence the reaction rate, selectivity, and ease of product isolation. For scalability, a solvent that is inexpensive, has a low environmental impact, and allows for easy product crystallization or extraction is ideal. The temperature and pressure of the reaction would be optimized to achieve a reasonable reaction time without leading to side reactions or decomposition of the product. For example, a patent for preparing 2-aminopyridine derivatives suggests reaction temperatures between 30°C and 100°C for several hours. google.com

Process Development and Scalability: A scalable synthesis route for a related compound, methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate, highlights key considerations for industrial production, such as the isolation of intermediates as filterable solids, which simplifies purification. mdpi.com For the synthesis of this compound, developing a process where the product can be easily isolated by crystallization would be a significant advantage.

Continuous flow chemistry offers a scalable and often safer alternative to batch processing, especially for reactions that are exothermic or involve hazardous reagents. rsc.org The use of a packed-bed reactor with a heterogeneous catalyst for the N-methylation step could allow for continuous production, better heat management, and consistent product quality.

A recent study on the synthesis of a radiolabeled analogue, [18F]5-methyl-3-fluoro-4-aminopyridine, utilized an isotope exchange method followed by palladium on carbon mediated hydrogenation. biorxiv.org While the scale is small, the purification methods and analytical techniques used are relevant for ensuring the quality of the final product in a larger-scale synthesis.

| Parameter | Optimization Considerations | Desired Outcome for Scalability |

| Methylating Agent | Toxicity, atom economy, cost | Use of methanol or CO2 over traditional alkyl halides. google.comrsc.org |

| Catalyst | Activity, selectivity, cost, recyclability | Heterogeneous catalyst for easy separation and reuse. google.com |

| Solvent | Environmental impact, cost, product solubility | Green solvent that facilitates easy product isolation. |

| Temperature & Time | Reaction rate vs. side reactions | Shortest time at the lowest temperature for optimal yield and purity. |

| Purification | Crystallization, extraction, chromatography | A robust crystallization method to avoid costly chromatography. |

| Process Type | Batch vs. Continuous Flow | Continuous flow for improved safety, consistency, and scalability. rsc.org |

Chemical Reactivity and Transformative Chemistry of 2 Fluoro N Methylpyridin 3 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Fluorine Atom

The presence of a fluorine atom at the 2-position of the pyridine (B92270) ring renders 2-fluoro-N-methylpyridin-3-amine highly susceptible to nucleophilic aromatic substitution (SNAr). This class of reactions is fundamental to the functionalization of the pyridine core, allowing for the introduction of a wide array of substituents. The reaction typically proceeds through a two-step addition-elimination mechanism, where the initial attack of a nucleophile forms a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com The high electronegativity of the fluorine atom plays a crucial role in activating the ring towards this initial attack. stackexchange.comreddit.com

Regioselective Displacement of Fluorine

The substitution of the fluorine atom occurs with high regioselectivity at the C2 position. The pyridine nitrogen atom, being electron-withdrawing, activates the ortho (2- and 6-) and para (4-) positions towards nucleophilic attack. researchgate.net In the case of this compound, the fluorine is located at one of these activated ortho positions, making it the primary site for substitution. Studies on related 2,6-difluoropyridines have demonstrated that selective, stepwise substitution of the fluorine atoms is feasible, highlighting the precise control achievable in these reactions. researchgate.net The meta-position (3-position), where the N-methylamino group resides, is significantly less reactive towards nucleophilic substitution. researchgate.net

Reactivity with Diverse Nucleophiles (e.g., N-, O-, S-, C-Nucleophiles)

The activated C-F bond in 2-fluoropyridines readily reacts with a broad spectrum of nucleophiles under relatively mild conditions. nih.gov This allows for the synthesis of a diverse range of substituted pyridines. Research has documented successful SNAr reactions with various nucleophile classes, as detailed in the table below. nih.gov

| Nucleophile Class | Example Nucleophiles | Resulting Product Type |

|---|---|---|

| O-Nucleophiles | Alcohols, Phenols | Pyridine Ethers |

| N-Nucleophiles | Amines (primary and secondary), Amides, N-Heterocycles | Substituted Aminopyridines |

| S-Nucleophiles | Thiols | Thioethers |

| C-Nucleophiles | Cyanide (KCN) | Cyanopyridines |

This table summarizes the types of nucleophiles that have been shown to react with 2-fluoropyridines in SNAr reactions, leading to a variety of functionalized pyridine products. nih.gov

The reaction conditions for these transformations can often be milder than those required for other halopyridines, making 2-fluoropyridines valuable synthetic intermediates, especially for complex molecules that may be sensitive to harsh conditions. nih.gov

Comparative Reactivity of Fluorine versus other Halogens

In the context of nucleophilic aromatic substitution on pyridine rings, fluorine is a superior leaving group compared to other halogens. nih.gov The typical reactivity order, often referred to as the "element effect," is F > Cl ≈ Br > I. nih.gov This is contrary to the trend observed in aliphatic SN2 reactions, where iodide is the best leaving group.

The enhanced reactivity of fluorine in SNAr is attributed to its high electronegativity. stackexchange.com This property makes the carbon atom to which it is attached significantly more electron-deficient (electrophilic) and thus more susceptible to the initial nucleophilic attack, which is the rate-determining step of the reaction. reddit.com For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine. nih.gov

| Halogen (at C2) | Relative Reactivity in SNAr | Primary Reason |

|---|---|---|

| Fluorine (F) | Highest | High electronegativity strongly polarizes the C-X bond, increasing the electrophilicity of the carbon atom. stackexchange.comreddit.com |

| Chlorine (Cl) | Lower | Less electronegative than fluorine, resulting in a less electrophilic carbon center. reddit.com |

| Bromine (Br) | Similar to Chlorine | Electronegativity is similar to chlorine in this context. nih.gov |

| Iodine (I) | Lowest | Least electronegative, leading to the lowest rate of nucleophilic attack. nih.gov |

This table compares the reactivity of different halogens as leaving groups in SNAr reactions on the pyridine ring, highlighting the superior reactivity of fluorine. stackexchange.comreddit.comnih.gov

Reactivity of the N-Methylamino Moiety

The N-methylamino group at the 3-position is a secondary amine and possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic and basic. This moiety can participate in a range of chemical transformations. cymitquimica.com

N-Alkylation and N-Acylation Reactions

The secondary amine of the N-methylamino group is susceptible to reactions with electrophiles such as alkyl halides and acylating agents.

N-Alkylation: This reaction would involve treating this compound with an alkylating agent (e.g., an alkyl halide or triflate) to form a tertiary amine. The nucleophilicity of secondary amines is generally greater than that of primary amines, suggesting this reaction should be facile. masterorganicchemistry.com While specific examples for this compound are not prevalent in the reviewed literature, methods for the N-alkylation of related pyridine systems, such as 2-pyridones and 3-pyridine boronic acids, are well-established, indicating the feasibility of this transformation. google.comresearchgate.net The product of such a reaction would be a 2-fluoro-N,N-dialkylpyridin-3-amine.

N-Acylation: Reaction with an acylating agent, such as an acid chloride or anhydride (B1165640), would lead to the formation of an amide. This is a common transformation for primary and secondary amines and is expected to proceed readily with the N-methylamino group.

Participation in Condensation and Mannich-type Reactions

The N-methylamino group can act as the amine component in various condensation reactions.

Condensation Reactions: The N-H bond of the secondary amine can participate in condensation reactions with carbonyl compounds. For instance, reactions with aldehydes or ketones could potentially form enamine-type structures or other condensation products, depending on the specific reactants and conditions.

Mannich-type Reactions: The N-methylamino group is a suitable candidate for Mannich-type reactions. In this type of reaction, an amine, a non-enolizable aldehyde (like formaldehyde), and an active hydrogen-containing compound react to form a "Mannich base." Studies on the related compound 2-aminopyridine (B139424) have shown that it can undergo unexpected condensation reactions with barbituric acids in the presence of DMF, a transformation that resembles a Mannich-type process. scielo.org.mx This suggests that this compound could similarly react as the amine component in multicomponent reactions to generate more complex molecular architectures.

Electrophilic Aromatic Substitution on the Pyridine Ring System

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally disfavored compared to benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen. However, the reactivity and regioselectivity of this reaction are significantly modulated by the existing substituents.

The site selectivity of electrophilic attack on the this compound ring is determined by the combined directing effects of the fluoro and N-methylamino groups.

N-methylamino group (-NHMe): This is a powerful activating group and is ortho, para-directing. Its activating nature stems from the ability of the nitrogen lone pair to donate electron density to the ring through resonance, stabilizing the cationic Wheland intermediate formed during electrophilic attack.

Fluoro group (-F): Halogens are a unique class of substituents, acting as deactivators yet being ortho, para-directing. The fluorine atom is highly electronegative, withdrawing electron density from the ring inductively, which deactivates the ring towards electrophilic attack. nih.gov However, it can donate a lone pair of electrons through resonance, which preferentially stabilizes the carbocation intermediates for ortho and para substitution. nih.govdovepress.com

In this compound, the powerful activating and directing effect of the N-methylamino group at position 3 dominates. It strongly directs incoming electrophiles to its ortho (positions 2 and 4) and para (position 6) positions. The fluorine at position 2 also directs ortho (position 3) and para (position 5). The pyridine nitrogen itself deactivates the ring, particularly at the α (2, 6) and γ (4) positions.

The interplay of these effects leads to a predictable pattern of substitution. The strong activation by the amino group at C3 makes the C4 and C6 positions the most likely sites for electrophilic attack. The C2 position is sterically hindered and electronically influenced by both the adjacent fluorine and the ring nitrogen. The C5 position is activated in a para sense by the fluorine but is less activated than the positions influenced by the amino group. Therefore, electrophilic substitution is expected to occur preferentially at the C4 and C6 positions.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Type | Directing Effect |

|---|---|---|---|

| -NHCH₃ | 3 | Activating | ortho, para (to C2, C4, C6) |

| -F | 2 | Deactivating | ortho, para (to C3, C5) |

Cross-Coupling Reactions of this compound Derivatives

Derivatives of this compound, particularly halo-substituted variants, are valuable substrates for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for constructing complex molecules by forming new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to pyridine derivatives is well-established. researchgate.net For a derivative of this compound, such as one containing a bromine or iodine atom at the C5 position (e.g., 5-bromo-2-fluoro-N-methylpyridin-3-amine), a range of Pd-catalyzed couplings can be envisioned. The general reactivity order for halogens in these couplings is I > Br > OTf >> Cl > F. researchgate.net The C-F bond at the C2 position is typically unreactive under standard palladium-catalyzed conditions, allowing for selective coupling at other positions.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. acs.org It is widely used to form C-C bonds, for instance, in the synthesis of biaryl compounds. acs.orggoogle.com A 5-bromo derivative of the title compound could be coupled with various arylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to generate 5-aryl-2-fluoro-N-methylpyridin-3-amines. google.com

Heck Reaction: The Heck reaction forms a C-C bond by coupling an organic halide with an alkene. rsc.org This method is effective for the vinylation of aryl halides. While the reaction often requires elevated temperatures, modern catalysts can facilitate the process under milder conditions. rsc.orgnih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. nih.govnih.gov It is a reliable method for synthesizing alkynyl-substituted pyridines. acs.org For example, 3-bromo-2-aminopyridine derivatives undergo Sonogashira coupling with various terminal alkynes in the presence of a palladium catalyst system. acs.org This methodology could be applied to a 5-bromo derivative of this compound to install an alkyne substituent at the C5 position.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Organoboronic acid/ester | C(sp²)-C(sp²) | Pd(PPh₃)₄, Base (e.g., K₃PO₄) google.com |

| Heck | Alkene | C(sp²)-C(sp²) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base rsc.orgnih.gov |

| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Pd catalyst, Cu(I) co-catalyst, Amine base nih.gov |

Copper- and Nickel-Catalyzed Processes

While palladium catalysts are dominant, copper and nickel-based systems offer complementary reactivity for cross-coupling reactions.

Copper-Catalyzed Processes: Copper(I) salts, most notably copper(I) iodide (CuI), are crucial co-catalysts in the conventional Sonogashira reaction, facilitating the formation of a copper acetylide intermediate which then undergoes transmetalation with the palladium center. nih.gov There are also numerous C-N cross-coupling reactions (Buchwald-Hartwig amination) that can be catalyzed by copper, providing routes to complex amines.

Nickel-Catalyzed Processes: Nickel catalysts are gaining prominence, particularly for their ability to activate otherwise unreactive bonds, such as C-F bonds. While the C-F bond in 2-fluoropyridines is generally stable to palladium catalysis, nickel-based systems have been shown to effectively couple 2-fluorobenzofurans with arylboronic acids via C-F bond activation. This suggests that under specific nickel-catalyzed conditions, the C2-fluoro substituent of this compound could potentially participate in cross-coupling reactions. Nickel catalysis is also effective for C-N cross-coupling of organoboronic acids.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound involves transformations of the pyridine ring and the N-methylamino substituent.

Oxidation: The N-methylamino group is susceptible to oxidation. N-oxidation is a common metabolic pathway for tertiary and secondary amines, potentially forming N-oxides. Furthermore, oxidation can lead to N-demethylation. Under certain conditions, oxidation of N-methylated amines can proceed through radical intermediates. The pyridine nitrogen can also be oxidized to an N-oxide using reagents like m-CPBA, although the reactivity is influenced by the electronic nature of the ring substituents. The electron-donating amino group would favor this oxidation.

Reduction: The pyridine ring can be reduced to the corresponding piperidine. The hydrogenation of fluoropyridines to produce fluorinated piperidines is a valuable transformation, as these products are important in medicinal chemistry. This reduction can be achieved using heterogeneous catalysts, such as palladium on carbon (Pd/C) or palladium(II) hydroxide (B78521) on carbon (Pd(OH)₂/C), often in the presence of an acid. Such methods have been shown to be chemoselective, reducing the fluoropyridine ring while leaving other aromatic systems, like a benzene ring, intact. The C-F bond can sometimes undergo hydrogenolysis (defluorination) as a side reaction, depending on the catalyst and conditions.

Derivatization Strategies for Functionalization and Detection

Derivatization is a key strategy for modifying the properties of this compound, either to install new functional groups for further synthetic elaboration or to enhance its detectability in analytical methods.

The primary and secondary amine functionalities are common targets for derivatization. For this compound, the secondary amine is a prime site for such modifications.

Functionalization: The N-methylamino group can be acylated to form amides, sulfonylated to form sulfonamides, or alkylated further. These transformations can serve as protecting strategies or as a means to build more complex molecular architectures. For instance, acylation of the related 5-bromo-2-methylpyridin-3-amine (B1289001) is a key step before performing Suzuki cross-coupling reactions. google.com

Detection: In analytical chemistry, particularly mass spectrometry, derivatization is used to improve the ionization efficiency and chromatographic behavior of analytes. Reagents that introduce a permanently charged or easily ionizable tag are often employed. 2-Fluoro-1-methylpyridinium (FMP)-based reagents are specifically designed to react with amine and hydroxyl groups to introduce a charged N-methylpyridyl ether salt, significantly enhancing detection sensitivity in LC-MS/MS analysis. This type of derivatization would be highly applicable to the N-methylamino group of the title compound for trace-level quantification. General derivatization-free methods for detecting volatile amines by gas chromatography-mass spectrometry have also been developed, though their applicability would depend on the volatility of the target compound.

Modification for Spectroscopic and Analytical Applications

The inherent properties of this compound can be strategically modified to enhance its detectability and quantification in analytical settings, particularly in mass spectrometry (MS). Derivatization, the process of chemically modifying a compound to produce a new compound with properties that are more amenable to a specific analytical technique, is a key strategy in this context.

One notable approach involves the use of derivatizing agents that introduce a permanently charged moiety into the molecule, thereby improving its ionization efficiency and fragmentation pattern in MS analysis. A relevant example, although not directly involving this compound, is the use of 2-fluoro-1-methylpyridinium p-toluenesulfonate (FMP-TS) as a derivatization reagent for various analytes, including vitamin D metabolites and amines, to enhance their detection by liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.netnih.govresearchgate.net This reagent reacts with hydroxyl or primary and secondary amine groups to introduce a positively charged N-methylpyridinium group. researchgate.netmdpi.com

This derivatization strategy offers several advantages for spectroscopic and analytical applications:

Enhanced Ionization Efficiency: The introduction of a permanent positive charge significantly improves the ionization of the analyte in techniques like electrospray ionization (ESI), leading to a stronger signal and lower detection limits. researchgate.netnih.gov

Controlled Fragmentation: The derivatized molecule often exhibits more predictable and specific fragmentation patterns in tandem mass spectrometry (MS/MS), which is crucial for structural elucidation and selective quantification. researchgate.net

Improved Chromatographic Separation: Modification of the analyte's polarity can lead to better separation from matrix components in chromatographic techniques. nih.gov

Table 1: Potential Derivatization Reaction for Analytical Applications

| Reactant | Derivatizing Agent | Potential Product | Analytical Enhancement |

| This compound | 2-fluoro-1-methylpyridinium p-toluenesulfonate (FMP-TS) | N-(2-fluoropyridin-3-yl)-N-methyl-1-methylpyridin-1-ium | Improved ionization and fragmentation for MS analysis |

It is also worth noting that the spectroscopic properties of fluorinated pyridines, such as 2-fluoro-6-methylpyridine, have been studied using techniques like 13C NMR, UV, and IR spectroscopy to understand the effect of substituents on their spectral characteristics. Such studies provide foundational knowledge for the analytical characterization of this compound and its derivatives.

Introduction of Diverse Functionalities via Amine Reactivity

The secondary amine group in this compound is a versatile handle for introducing a wide array of functional groups, enabling the synthesis of a diverse library of derivatives with potentially new chemical and biological properties. The nucleophilic nature of the amine allows it to participate in various chemical reactions, including acylation, sulfonylation, and reactions with isocyanates to form ureas.

Acylation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides would lead to the formation of amides. This reaction is a fundamental transformation in organic synthesis and provides a straightforward method to introduce a variety of acyl groups.

Sulfonylation: The amine group can react with sulfonyl chlorides to form sulfonamides. researchgate.netresearchgate.net This transformation is significant as the sulfonamide functional group is a key component in many pharmaceutical compounds. researchgate.netnih.gov The reaction typically proceeds by the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.

Urea Formation: The reaction of this compound with isocyanates offers a direct route to N,N'-disubstituted ureas. researchgate.net This reaction involves the nucleophilic addition of the amine to the electrophilic carbon atom of the isocyanate group.

Alkylation: The secondary amine can also undergo alkylation, although controlling the degree of alkylation to avoid the formation of quaternary ammonium (B1175870) salts can be a challenge.

The introduction of these functionalities can significantly alter the physicochemical properties of the parent molecule, including its solubility, lipophilicity, and potential for intermolecular interactions.

Table 2: Potential Reactions for Introducing Functional Diversity

| Reaction Type | Reagent | Product Functional Group |

| Acylation | Acyl chloride (R-COCl) | Amide |

| Sulfonylation | Sulfonyl chloride (R-SO2Cl) | Sulfonamide |

| Urea Formation | Isocyanate (R-NCO) | Urea |

| Alkylation | Alkyl halide (R-X) | Tertiary amine |

These transformations underscore the utility of this compound as a versatile building block in medicinal chemistry and materials science, allowing for the systematic exploration of structure-activity relationships by modifying the substituent on the nitrogen atom.

Mechanistic Studies and Reaction Pathway Elucidation for 2 Fluoro N Methylpyridin 3 Amine Transformations

Experimental Characterization of Reaction Intermediates

The direct experimental observation and characterization of reaction intermediates are key to validating proposed mechanistic pathways. For transformations involving 2-fluoro-N-methylpyridin-3-amine, various spectroscopic and analytical techniques would be employed to identify transient species. While specific studies on this exact molecule are not extensively documented in publicly available literature, the characterization of intermediates in the reactions of analogous 2-fluoropyridines provides a strong framework for understanding its behavior.

In nucleophilic aromatic substitution (SNAr) reactions, a common transformation for 2-fluoropyridines, the key intermediate is the Meisenheimer complex. This is a resonance-stabilized anionic intermediate formed by the attack of a nucleophile on the carbon atom bearing the fluorine. For this compound, the attack of a nucleophile (Nu-) would lead to a tetrahedral intermediate. The stability and subsequent reactivity of this intermediate would be influenced by the electronic effects of the methylamino group and the fluorine atom.

Table 1: Potential Intermediates in Transformations of this compound and Methods for Characterization

| Reaction Type | Proposed Intermediate | Potential Characterization Techniques |

| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer-type anionic complex | Low-temperature NMR spectroscopy, UV-Vis spectroscopy, Mass spectrometry |

| Metal-catalyzed Cross-Coupling | Organometallic (e.g., Pd, Cu) complex | 19F NMR, 31P NMR (if phosphine (B1218219) ligands are used), X-ray crystallography (of stable analogues) |

| Radical Reactions | Pyridinyl radical or radical cation | Electron Paramagnetic Resonance (EPR) spectroscopy, Chemical trapping experiments |

In practice, the high reactivity and short lifetime of these intermediates make their direct observation challenging. Therefore, studies often rely on trapping experiments or the use of advanced spectroscopic techniques under specific conditions (e.g., cryogenic temperatures) to gather evidence for their existence.

Kinetic and Thermodynamic Analysis of Reaction Pathways

Table 2: Hypothetical Kinetic and Thermodynamic Parameters for SNAr of a 2-Fluoropyridine (B1216828) Derivative

| Parameter | Value | Significance |

| Rate Law | Rate = k[2-fluoropyridine][Nucleophile] | Second-order kinetics, consistent with a bimolecular SNAr mechanism. |

| Activation Energy (Ea) | Moderate | Indicates the energy barrier for the formation of the Meisenheimer intermediate. |

| Enthalpy of Activation (ΔH‡) | Positive | Reflects the energy required to reach the transition state. |

| Entropy of Activation (ΔS‡) | Negative | Suggests a more ordered transition state, as two molecules combine to form the intermediate. |

| Gibbs Free Energy of Reaction (ΔG) | Negative | Indicates a thermodynamically favorable (spontaneous) reaction. |

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for modeling reaction pathways and calculating the energies of reactants, transition states, and products, providing theoretical estimates of these kinetic and thermodynamic parameters. nih.gov

Investigation of Radical and Ion-Mediated Mechanisms

Beyond the common ionic pathways like SNAr, transformations of aromatic compounds can also proceed through radical mechanisms. For this compound, the involvement of radical or radical ion intermediates could be relevant under specific reaction conditions, such as those involving single-electron transfer (SET) reagents or photochemical initiation.

For instance, in certain metal-catalyzed reactions, a pyridinyl radical intermediate could be generated. The reaction of the N-methyl-pyridinium-4-yl radical cation with 2-butyne (B1218202) has been studied, revealing that such aromatic radicals can undergo rapid reactions. While this is a different isomer and a cation, it demonstrates the potential for radical-mediated pathways in pyridyl systems. The formation of a radical intermediate from this compound would likely involve the homolytic cleavage of a bond or an electron transfer process.

Ion-mediated mechanisms are central to many reactions of this compound. The SNAr reaction, for example, proceeds through an anionic intermediate (Meisenheimer complex). In acidic conditions, the pyridine (B92270) nitrogen can be protonated, forming a pyridinium (B92312) ion. This would significantly activate the ring towards nucleophilic attack by making it more electron-deficient.

Elucidation of Catalytic Cycles in Metal-Mediated Reactions

Metal-mediated cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Transformations of this compound can be envisaged to participate in catalytic cycles involving transition metals like palladium or copper.

A common catalytic cycle for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) involving an aryl halide typically includes three main steps:

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-fluorine bond of this compound to form a high-valent organometallic complex (e.g., Pd(II)).

Transmetalation (for Suzuki, etc.) or Ligand Exchange (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron reagent or an amine) transfers its organic group to the palladium center.

Reductive Elimination: The two coupled fragments are eliminated from the metal center, forming the final product and regenerating the low-valent catalyst, which can then re-enter the catalytic cycle.

While the C-F bond is generally strong, its activation can be achieved with appropriate catalyst and ligand systems. For fluorinated pyridines, copper-catalyzed reactions are also prevalent, often proceeding through Cu(I)/Cu(III) catalytic cycles.

Table 3: Generalized Catalytic Cycle for a Palladium-Catalyzed Cross-Coupling of a 2-Fluoropyridine

| Step | Description | Key Species |

| 1. Oxidative Addition | Pd(0) inserts into the C-F bond. | Pd(0)Ln, this compound, (Aryl)Pd(II)(F)Ln |

| 2. Transmetalation | Transfer of an organic group from a reagent (e.g., R-B(OR)2) to the Pd center. | (Aryl)Pd(II)(F)Ln, R-B(OR)2, (Aryl)Pd(II)(R)Ln |

| 3. Reductive Elimination | Formation of the C-C bond and regeneration of the catalyst. | (Aryl)Pd(II)(R)Ln, Product, Pd(0)Ln |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Fluoro N Methylpyridin 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for elucidating the precise molecular structure of 2-fluoro-N-methylpyridin-3-amine in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, detailed information about the chemical environment and connectivity of atoms can be obtained.

The ¹H NMR spectrum of this compound provides information on the number, environment, and coupling of protons. The methyl protons on the nitrogen atom typically appear as a doublet due to coupling with the adjacent N-H proton. The aromatic protons on the pyridine (B92270) ring exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The presence of the fluorine atom significantly influences the chemical shifts of the adjacent carbons due to through-bond coupling. For instance, the carbon atom directly bonded to the fluorine (C-2) will appear as a doublet with a large coupling constant (¹JCF). Other carbons in the pyridine ring will also show smaller C-F couplings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | 2.8 - 3.2 (d) | 30 - 35 |

| C4-H | 7.0 - 7.5 (m) | 120 - 125 |

| C5-H | 6.8 - 7.2 (m) | 115 - 120 |

| C6-H | 7.8 - 8.2 (m) | 145 - 150 |

| C2 | - | 155 - 165 (d, ¹JCF) |

d = doublet, m = multiplet. Chemical shifts are referenced to a standard (e.g., TMS) and can vary based on the solvent used.

¹⁹F NMR spectroscopy is a highly sensitive technique for directly observing the fluorine atom. huji.ac.il Given that ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides clear and informative spectra. huji.ac.il The chemical shift of the fluorine signal in this compound is indicative of its electronic environment on the pyridine ring. Furthermore, the signal will be split into a multiplet due to coupling with adjacent protons on the ring (e.g., H-4), providing further confirmation of its position. The typical chemical shift range for fluoroaromatic compounds is broad, allowing for fine discrimination of fluorine environments. huji.ac.il

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. youtube.com For this compound, COSY would show correlations between the coupled protons on the pyridine ring (H-4, H-5, and H-6), helping to trace the connectivity of the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com This is essential for assigning each proton to its corresponding carbon atom. For example, the signal for the C4-H proton would show a cross-peak with the C4 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. youtube.com HMBC is invaluable for connecting different fragments of the molecule. For instance, it would show correlations from the N-methyl protons to both C3 and the methyl carbon itself, and from the aromatic protons to various carbons in the pyridine ring, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. science.gov This can provide information about the through-space proximity of the N-methyl group to the protons on the pyridine ring, further solidifying the structural assignment.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The monoisotopic mass of C₆H₇FN₂ is 126.059326 Da. uni.lu HRMS can confirm this with high precision.

Electron impact (EI) or electrospray ionization (ESI) can be used to generate the molecular ion and fragment ions. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For amines, a common fragmentation is the alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org In the case of this compound, fragmentation may involve the loss of a methyl radical (•CH₃) from the molecular ion, or cleavage of the pyridine ring. The presence of the fluorine atom will also influence the fragmentation pathways, leading to characteristic neutral losses or charged fragments containing fluorine.

Table 2: Predicted HRMS Fragmentation of this compound

| m/z (Predicted) | Fragment Ion | Possible Neutral Loss |

|---|---|---|

| 126.0593 | [C₆H₇FN₂]⁺ | - |

| 111.0359 | [C₅H₄FN]⁺ | •CH₃ |

| 99.0359 | [C₅H₄FN-HCN]⁺ | HCN |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. researchgate.net These methods are complementary and provide a characteristic fingerprint for the compound.

The vibrational spectrum of this compound is characterized by a number of distinct absorption bands corresponding to specific molecular vibrations. libretexts.org

N-H Stretching: A secondary amine typically shows a single, sharp N-H stretching vibration in the region of 3300-3500 cm⁻¹. spectroscopyonline.com

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

C=C and C=N Stretching: The pyridine ring will exhibit characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

C-F Stretching: A strong absorption band corresponding to the C-F stretch is expected in the range of 1200-1300 cm⁻¹. researchgate.net

N-H Bending: The N-H bending vibration is typically found around 1500-1600 cm⁻¹.

C-N Stretching: The C-N stretching of the amine group will appear in the 1250-1350 cm⁻¹ region.

Table 3: Key IR and Raman Vibrational Modes for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium (IR), Weak (Raman) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium (IR), Strong (Raman) |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium (IR), Medium (Raman) |

| C=C, C=N Ring Stretch | 1400 - 1600 | Strong (IR), Strong (Raman) |

| C-F Stretch | 1200 - 1300 | Strong (IR), Medium (Raman) |

The combination of these advanced spectroscopic techniques provides a robust and detailed characterization of this compound, confirming its molecular structure and providing a benchmark for its identification and analysis.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides unequivocal insights into the molecular structure, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

For a molecule like this compound, obtaining single crystals of sufficient quality is the first critical step. Once suitable crystals are grown, they are subjected to a focused beam of X-rays. The resulting diffraction pattern is meticulously analyzed to construct an electron density map, from which the atomic positions can be determined.

While specific crystallographic data for this compound is not publicly available, a representative set of parameters for a small organic molecule of similar complexity would be determined. This data provides a foundational understanding of its solid-state conformation and the non-covalent interactions, such as hydrogen bonding and π-stacking, that dictate its crystal lattice.

Table 1: Representative Crystallographic Data for a Substituted Pyridine Derivative

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 820.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.35 |

| R-factor | 0.045 |

Note: The data in this table is illustrative for a molecule of similar size and complexity and is not experimentally determined data for this compound.

The analysis of the crystal structure would reveal the planarity of the pyridine ring and the orientation of the fluoro and N-methylamino substituents. Intermolecular interactions, particularly hydrogen bonds involving the amine proton and the nitrogen atom of the pyridine ring or the fluorine atom, would be of significant interest as they influence the material's bulk properties.

Advanced Techniques in Purity and Impurity Profiling

The purity of a chemical compound is a critical parameter, and its accurate determination requires sophisticated analytical methodologies. Impurity profiling, the identification and quantification of all impurities present in a substance, is essential for ensuring its quality and for understanding its chemical behavior. For this compound, a combination of chromatographic and spectrometric techniques is employed for comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. nih.gov A reversed-phase HPLC method would typically be developed to separate this compound from any potential impurities. The high-resolution mass spectrometer allows for the accurate mass determination of the parent compound and any co-eluting impurities, facilitating their identification. nih.gov

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is another powerful tool, particularly for the analysis of volatile and semi-volatile impurities. nih.govthermofisher.com This technique is highly sensitive and can be used to identify and quantify residual solvents, starting materials, and by-products from the synthesis of the target compound. thermofisher.commdpi.com

Potential impurities in this compound could arise from the starting materials, side reactions during synthesis, or degradation. For instance, positional isomers are common impurities in the synthesis of substituted pyridines. helixchrom.com Capillary electrophoresis is another technique that can offer high separation efficiency for closely related compounds and isomers. analyticaltoxicology.commdpi.comnih.gov

Table 2: Potential Impurities in this compound and Analytical Methods for Detection

| Potential Impurity | Origin | Preferred Analytical Technique(s) |

| 2,3-Difluoropyridine (B50371) | Starting material | GC-MS, HPLC-MS |

| N-Methyl-3-aminopyridine | Incomplete fluorination | HPLC-MS, GC-MS |

| 4-fluoro-N-methylpyridin-3-amine | Isomeric starting material/by-product | HPLC-MS, Capillary Electrophoresis |

| 6-fluoro-N-methylpyridin-3-amine | Isomeric starting material/by-product | HPLC-MS, Capillary Electrophoresis |

| Residual Solvents (e.g., Toluene, Dichloromethane) | Synthesis/Purification | Headspace GC-MS |

The development of robust analytical methods is crucial for controlling the quality of this compound. Method validation according to established guidelines ensures the reliability of the purity data, including specificity, linearity, accuracy, precision, and the limit of detection (LOD) and quantification (LOQ) for each potential impurity. mdpi.com

Computational Chemistry and Theoretical Studies on 2 Fluoro N Methylpyridin 3 Amine

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, form the bedrock of modern computational chemistry. nih.gov These approaches are employed to predict the electronic structure and energetic properties of molecules with a high degree of accuracy. For 2-fluoro-N-methylpyridin-3-amine, methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to optimize the molecular geometry and calculate various molecular properties. researchgate.netnih.gov

The electronic structure of a molecule is fundamentally linked to its chemical reactivity. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. mdpi.com A smaller gap suggests a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For pyridine (B92270) derivatives, substitutions on the ring can significantly influence the HOMO-LUMO gap and, consequently, their reactivity. researchgate.netresearchgate.net

| Descriptor | Significance | Predicted Value for this compound (Illustrative) |

| HOMO Energy | Electron-donating ability | -6.5 eV |

| LUMO Energy | Electron-accepting ability | -1.2 eV |

| HOMO-LUMO Gap | Chemical reactivity and stability | 5.3 eV |

Note: The values in this table are illustrative and represent typical ranges for similar heterocyclic compounds. Actual values would be obtained from specific DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface. Electron-rich areas, characterized by negative potential (typically colored red to yellow), are susceptible to electrophilic attack, while electron-deficient regions with positive potential (colored blue) are prone to nucleophilic attack. researchgate.netresearchgate.netnih.gov In this compound, the nitrogen atom of the pyridine ring and the amino group are expected to be electron-rich, while the hydrogen atoms and the region around the fluorine atom may exhibit a more positive potential.

The distribution of electron density in a molecule is not uniform and can be quantified through various charge analysis methods, such as Natural Bond Orbital (NBO) analysis. researchgate.net NBO analysis provides insights into intramolecular charge transfer and hyperconjugative interactions that stabilize the molecule. nih.gov Global reactivity descriptors, derived from the HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), offer a quantitative measure of a molecule's reactivity. mdpi.com A higher electronegativity indicates a greater ability to attract electrons, while chemical hardness reflects the resistance to change in electron distribution.

| Descriptor | Formula | Significance |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Global Electrophilicity (ω) | μ2/2η (where μ ≈ -(EHOMO + ELUMO)/2) | Propensity to accept electrons |

Conformational Analysis and Molecular Dynamics Simulations

The presence of the N-methyl group introduces rotational freedom, leading to different possible conformations for this compound. Conformational analysis is performed to identify the most stable conformer, which corresponds to the global minimum on the potential energy surface. This analysis is crucial as the molecular conformation can significantly impact its biological activity and physical properties. nih.gov Molecular dynamics (MD) simulations can further provide insights into the dynamic behavior of the molecule over time, including conformational changes and interactions with its environment. researchgate.net

Prediction and Interpretation of Spectroscopic Properties

Computational methods are highly effective in predicting and interpreting various spectroscopic data, including vibrational (infrared and Raman) and electronic (UV-Visible) spectra. researchgate.netnih.gov By calculating the vibrational frequencies, a theoretical spectrum can be generated that, when compared with experimental data, allows for a detailed assignment of the observed spectral bands to specific molecular vibrations. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Visible absorption spectra. researchgate.net

| Spectroscopic Technique | Predicted Information | Relevance |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | Functional group identification and structural elucidation |

| Raman Spectroscopy | Vibrational frequencies and intensities | Complements IR spectroscopy for structural analysis |

| UV-Visible Spectroscopy | Electronic transition energies and oscillator strengths | Understanding electronic structure and conjugation |

Theoretical Insights into Reaction Mechanisms and Selectivity

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. researchgate.net For this compound, computational studies can predict the regioselectivity and stereoselectivity of its reactions. By modeling the potential energy surface of a reaction, the most favorable reaction pathway can be determined, providing a rationale for the observed product distribution. researchgate.net For instance, in reactions like electrophilic aromatic substitution, theoretical calculations can predict the most likely site of attack on the pyridine ring.

Applications of 2 Fluoro N Methylpyridin 3 Amine in Complex Organic Synthesis and Medicinal Chemistry

Utility as a Versatile Building Block in Heterocyclic Scaffolds

Fluorinated pyridines are recognized as versatile intermediates in the synthesis of biologically active compounds. chemimpex.com The fluorine atom can enhance the metabolic stability, binding affinity, and bioavailability of a molecule, making fluorinated building blocks highly sought after in drug discovery. mdpi.comnih.gov The pyridine (B92270) ring itself is a privileged structure found in numerous pharmaceuticals. researchgate.net 2-fluoro-N-methylpyridin-3-amine serves as a key building block due to the distinct reactivity of its functional groups. The fluorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), while the N-methylamino group at the 3-position can participate in various coupling and condensation reactions. nih.gov This dual reactivity allows for the stepwise and controlled construction of complex heterocyclic scaffolds.

The synthesis of pyridine derivatives is a cornerstone of medicinal chemistry, as these scaffolds exhibit a wide range of biological activities. researchgate.net this compound is a precursor for a variety of substituted pyridine derivatives. The fluorine atom can be displaced by a range of nucleophiles—such as alcohols, phenols, and thiols—to introduce new functionalities onto the pyridine ring. nih.gov This SNAr reaction is often more rapid for fluoropyridines compared to their chloro-pyridine counterparts. nih.gov

Furthermore, the secondary amine provides a handle for further derivatization. For instance, it can be acylated or used in coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to attach aryl or other complex fragments. This versatility allows chemists to generate libraries of novel pyridine-based compounds for screening in drug discovery programs. A study on the related compound 5-bromo-2-methylpyridin-3-amine (B1289001) demonstrated its successful use in palladium-catalyzed Suzuki cross-coupling reactions to produce a series of 5-aryl-2-methylpyridin-3-amine derivatives with potential biological activities. mdpi.com A similar strategy could be applied to this compound, leveraging its unique substitution pattern.

The strategic arrangement of functional groups in this compound makes it an ideal starting material for building fused heterocyclic systems, which are common cores in many pharmaceuticals.

Azaindoles: Azaindoles, bioisosteres of indoles, are important pharmacophores found in numerous approved drugs. rsc.org Research has shown that the closely related compound, 2-fluoro-3-methylpyridine (B30981), can be used to synthesize 7-azaindole (B17877) and 7-azaindoline scaffolds through domino reactions with aldehydes. rsc.orgresearchgate.net In these reactions, the fluorine atom is ultimately displaced in an intramolecular cyclization step to form the fused ring system. The N-methylamino group of this compound could similarly participate in cyclization reactions to generate N-substituted azaindole derivatives.

Pyrimidinones: Fused pyrimidinone systems, such as dihydropyrido[3,2-d]pyrimidones, are known to be of interest as kinase inhibitors. google.com The synthesis of such systems often involves the reaction of an aminopyridine with a suitable partner to construct the adjacent pyrimidinone ring. The N-methylamino group of this compound could react with reagents like β-keto esters or α,β-unsaturated carbonyl compounds to construct fused pyridopyrimidinone structures. The synthesis of furo[2,3-d]pyrimidin-4(3H)-ones from furoamine precursors demonstrates a related strategy for building fused pyrimidinone rings. beilstein-journals.org

| Scaffold | Fluorinated Pyridine Precursor Example | Significance | Reference |

| 7-Azaindole | 2-fluoro-3-methylpyridine | Core structure in pharmaceuticals, optical probes | rsc.org |

| 7-Azaindoline | 2-fluoro-3-methylpyridine | Important pharmacophore | rsc.org |

| Dihydropyrido[3,2-d]pyrimidone | (General aminopyridine) | p38 Kinase Inhibitors | google.com |

Precursor for Advanced Functional Materials

The applications of pyridine derivatives extend beyond pharmaceuticals into the realm of materials science. researchgate.net The unique electronic and physical properties of fluorinated organic compounds make them attractive for creating advanced materials. The related compound 2-fluoro-3-methylpyridine is noted for its use in producing specialty polymers and resins. chemimpex.com Similarly, an isomer, 6-fluoro-N-methylpyridin-3-amine, has been identified as potentially useful for synthesizing advanced materials with specific electrical or thermal characteristics. smolecule.com

Given these precedents, this compound is a promising precursor for functional materials. The pyridine ring can coordinate to metal centers to form metal-organic frameworks (MOFs) or polymers with interesting catalytic or photophysical properties. The fluorine atom and methylamino group can be used to tune the electronic properties, solubility, and intermolecular interactions (such as hydrogen bonding) of these materials, influencing their final structure and function.

Derivatization for Enhanced Molecular Recognition and Probing

Molecular probes are essential tools for studying biological processes and for diagnostics. The structural features of this compound make it suitable for derivatization into such probes.

For example, the fluorine atom could be replaced with the radionuclide fluorine-18 (B77423) ([¹⁸F]) via nucleophilic substitution. This would create a positron emission tomography (PET) tracer, allowing for non-invasive imaging in preclinical or clinical research. The synthesis of other [¹⁸F]-labeled fluorinated amino acids for tumor imaging highlights the viability of this approach. nih.gov

Additionally, the N-methylamino group serves as a convenient attachment point for reporter groups, such as fluorophores or biotin (B1667282) tags. By linking a fluorescent dye to this position, one could create a fluorescent probe to visualize the binding of the molecule to a biological target. The synthesis of 7-azaindoles, which can function as optical probes, from a closely related precursor underscores the potential of this scaffold in developing tools for molecular recognition. rsc.org

Conclusion and Future Research Directions for 2 Fluoro N Methylpyridin 3 Amine

Synthesis and Reactivity: Current Status and Future Outlook

The synthesis of 2-fluoro-N-methylpyridin-3-amine, while not extensively detailed in dedicated literature, can be approached through established methodologies for the preparation of substituted fluoropyridines. The primary route involves the nucleophilic aromatic substitution (SNAr) on a suitable difluoropyridine precursor.

A plausible and commonly employed strategy is the reaction of 2,3-difluoropyridine (B50371) with methylamine. In this reaction, the fluorine atom at the 2-position is more susceptible to nucleophilic attack than the one at the 3-position due to the activating effect of the ring nitrogen. The reaction is typically carried out in a suitable solvent, and the choice of reaction conditions, such as temperature and the presence of a base, can be optimized to favor the desired monosubstituted product.

An alternative and more modern approach involves a tandem C-H fluorination and nucleophilic aromatic substitution sequence. acs.orgnih.gov This method would start with N-methylpyridin-3-amine, which would first undergo selective C-H fluorination at the 2-position, followed by the introduction of the methylamino group. This approach is particularly valuable for the late-stage functionalization of complex molecules. acs.orgnih.gov

The reactivity of this compound is largely dictated by the interplay of the fluorine atom and the methylamino group on the pyridine (B92270) ring. The fluorine atom can be displaced by a variety of nucleophiles in SNAr reactions, allowing for further functionalization of the pyridine core. The methylamino group, on the other hand, can undergo various transformations, such as N-alkylation, N-acylation, or participation in coupling reactions, providing a handle for the construction of more complex molecular architectures.

Future outlook in the synthesis and reactivity of this compound is geared towards the development of more efficient and selective synthetic methods. This includes the exploration of novel catalytic systems for C-H fluorination and the optimization of SNAr conditions to allow for a broader range of nucleophiles. Furthermore, a deeper understanding of the reactivity profile of this compound will undoubtedly open up new avenues for its application in the synthesis of novel chemical entities.

Advances in Spectroscopic and Computational Characterization

Table 1: Predicted Spectroscopic and Physicochemical Properties of this compound